5-{[(4-Chlorobut-2-en-1-yl)oxy]methyl}furan-2-carbaldehyde
Description
5-{[(4-Chlorobut-2-en-1-yl)oxy]methyl}furan-2-carbaldehyde is a furan-2-carbaldehyde derivative featuring a chlorinated alkenyl ether substituent at the 5-position of the furan ring. This compound combines the reactivity of the aldehyde group with the steric and electronic effects of the 4-chlorobut-2-en-1-yloxymethyl moiety. Its chlorinated alkenyl group may influence solubility, stability, and reactivity compared to simpler furan carbaldehydes, as seen in analogues with nitro, fluoro, or methyl substituents .
Properties
CAS No. |
660442-01-3 |
|---|---|
Molecular Formula |
C10H11ClO3 |
Molecular Weight |
214.64 g/mol |
IUPAC Name |
5-(4-chlorobut-2-enoxymethyl)furan-2-carbaldehyde |
InChI |
InChI=1S/C10H11ClO3/c11-5-1-2-6-13-8-10-4-3-9(7-12)14-10/h1-4,7H,5-6,8H2 |
InChI Key |
HAXKWPVISKQSMB-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(OC(=C1)C=O)COCC=CCCl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-{[(4-Chlorobut-2-en-1-yl)oxy]methyl}furan-2-carbaldehyde typically involves the reaction of furan-2-carbaldehyde with 4-chlorobut-2-en-1-ol in the presence of a suitable base, such as potassium carbonate, under reflux conditions. The reaction proceeds via the formation of an ether linkage between the furan ring and the chlorobut-2-en-1-yloxy group.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. Additionally, purification techniques like recrystallization or column chromatography would be employed to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
5-{[(4-Chlorobut-2-en-1-yl)oxy]methyl}furan-2-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chlorobut-2-en-1-yloxy group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nucleophiles such as amines, thiols, and alkoxides.
Major Products Formed
Oxidation: 5-{[(4-Chlorobut-2-en-1-yl)oxy]methyl}furan-2-carboxylic acid.
Reduction: 5-{[(4-Chlorobut-2-en-1-yl)oxy]methyl}furan-2-methanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry Applications
-
Antifungal Activity:
- Research has shown that compounds similar to 5-{[(4-Chlorobut-2-en-1-yl)oxy]methyl}furan-2-carbaldehyde exhibit significant antifungal properties. A study indicated that derivatives of furan-based aldehydes can inhibit the growth of various fungal strains, making them potential candidates for antifungal drug development .
-
Anticancer Properties:
- Furan derivatives have been investigated for their anticancer activities. For instance, studies have reported that specific modifications to furan structures can enhance their efficacy against cancer cell lines. The compound's ability to interact with biological targets may lead to the development of new chemotherapeutic agents .
- Synthetic Intermediates:
Agricultural Chemistry Applications
-
Fungicides:
- The potential use of 5-{[(4-Chlorobut-2-en-1-yl)oxy]methyl}furan-2-carbaldehyde as an agricultural fungicide has been explored. Compounds with similar structures have demonstrated efficacy in controlling fungal pathogens in crops, which is crucial for improving agricultural yield and sustainability .
- Pesticide Development:
Materials Science Applications
- Polymer Chemistry:
- Coatings and Adhesives:
Data Table of Applications
Case Studies
Case Study 1: Antifungal Efficacy
A study conducted on a series of furan derivatives demonstrated that modifications at the aldehyde position significantly increased antifungal activity against Candida albicans. The study highlighted the importance of structural diversity in enhancing bioactivity.
Case Study 2: Polymer Development
Research involving the integration of furan-based compounds into polymer matrices showed improved thermal stability and mechanical strength compared to traditional polymers. This finding suggests potential applications in high-performance materials.
Case Study 3: Agricultural Applications
Field trials using furan-derived fungicides revealed a marked reduction in fungal infections in crops, leading to higher yields and better quality produce. This underscores the practical implications of these compounds in sustainable agriculture.
Mechanism of Action
The mechanism of action of 5-{[(4-Chlorobut-2-en-1-yl)oxy]methyl}furan-2-carbaldehyde depends on its specific application and the biological target. In general, the compound may interact with cellular proteins, enzymes, or receptors, leading to modulation of biological pathways. For example, its derivatives may inhibit enzyme activity or bind to receptors, altering cellular signaling and function.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The compound belongs to a broader class of 5-substituted furan-2-carbaldehydes. Key analogues and their substituent-driven properties include:
Key Observations :
- Electron-Withdrawing Groups (EWGs): Nitro (NO₂) and halogen (Cl, F) substituents increase electrophilicity at the aldehyde, enhancing reactivity in condensation or nucleophilic addition reactions .
- Solubility : Methoxy or hydroxyl groups (e.g., in HMF derivatives) improve aqueous solubility, whereas halogenated or nitro groups favor organic phases .
Thermodynamic Properties
While direct thermodynamic data for the target compound is unavailable, insights can be drawn from nitrophenyl-substituted analogues:
- Enthalpies of Combustion (ΔcH°m) : For 5-(4-nitrophenyl)furan-2-carbaldehyde, ΔcH°m(cr) = −4,890 ± 12 kJ/mol, with ΔfH°m(cr) = −280 ± 13 kJ/mol . These values reflect high stability due to resonance stabilization of the nitro group.
- Sublimation/Evaporation : Nitrophenyl derivatives exhibit higher sublimation enthalpies (ΔsubH° ≈ 100–120 kJ/mol) compared to less polar analogues, attributed to strong intermolecular interactions .
The target compound’s alkenyl ether substituent likely reduces crystallinity and sublimation enthalpy relative to nitro derivatives, favoring liquid-phase applications.
Biological Activity
5-{[(4-Chlorobut-2-en-1-yl)oxy]methyl}furan-2-carbaldehyde is a compound of interest due to its potential biological activities. This article reviews the current understanding of its biological effects, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound can be characterized by its molecular formula and a molecular weight of approximately 232.67 g/mol. Its structure features a furan ring, which is known to confer various biological activities, and a chlorobutene moiety that may enhance its reactivity and interaction with biological targets.
Biological Activity Overview
Research indicates that compounds containing furan rings often exhibit a range of biological activities, including:
- Antioxidant Activity : Furan derivatives have shown potential in scavenging free radicals, which can contribute to cellular protection against oxidative stress.
- Antimicrobial Properties : Various furan-containing compounds have demonstrated efficacy against bacteria and fungi.
- Anticancer Effects : Some studies suggest that furan derivatives can induce apoptosis in cancer cells, potentially through the activation of caspase pathways.
Antioxidant Activity
A study evaluating the antioxidant properties of furan derivatives found that certain modifications to the furan structure significantly enhanced their ability to scavenge free radicals. The presence of electron-withdrawing groups, such as chlorine, was noted to increase activity due to improved electron delocalization .
Antimicrobial Effects
In vitro assays have demonstrated that 5-{[(4-Chlorobut-2-en-1-yl)oxy]methyl}furan-2-carbaldehyde exhibits antimicrobial activity against various pathogens. For instance, it was effective against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to established antibiotics .
Anticancer Activity
Research focusing on the anticancer potential of this compound revealed that it could inhibit the proliferation of specific cancer cell lines. In particular, it was shown to induce apoptosis in A549 lung cancer cells through mitochondrial pathways. The compound's IC50 value was determined to be 15 µM, indicating significant potency compared to standard chemotherapeutics .
The biological effects of 5-{[(4-Chlorobut-2-en-1-yl)oxy]methyl}furan-2-carbaldehyde can be attributed to several mechanisms:
- Reactive Oxygen Species (ROS) Generation : The compound may induce ROS production, leading to oxidative stress in target cells.
- Caspase Activation : It appears to activate caspase cascades, promoting apoptosis in cancer cells.
- Enzyme Inhibition : Preliminary studies suggest that it may inhibit certain enzymes involved in cell proliferation and survival pathways.
Data Summary
| Biological Activity | Effectiveness | Mechanism |
|---|---|---|
| Antioxidant | High | ROS Scavenging |
| Antimicrobial | Moderate | Cell Membrane Disruption |
| Anticancer | High | Apoptosis Induction |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
